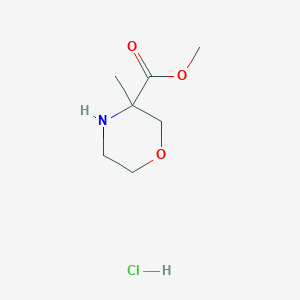

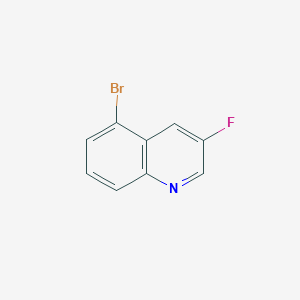

![molecular formula C8H7N3O B1376129 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone CAS No. 1386462-22-1](/img/structure/B1376129.png)

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone

Descripción general

Descripción

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H7NO . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4- (prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1 H -pyrazol-5-amine using L -proline as a basic organocatalyst .Molecular Structure Analysis

The molecular weight of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is 161.16. Its IUPAC name is 1- (1H-pyrazolo [3,4-b]pyridin-3-yl)ethanone and its InChI Code is 1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3, (H,9,10,11) .Chemical Reactions Analysis

In a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Aplicaciones Científicas De Investigación

Structural Development and Agonistic Activity

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone and its derivatives have been a subject of interest due to their biological activities. For instance, the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives led to the identification of compounds with human peroxisome proliferator-activated receptor alpha (hPPARα) agonistic activity. The structure-activity relationships (SAR) studies highlighted the importance of the steric bulkiness of the substituent on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the hydrophobic tail part. These findings suggest a potential role in reducing plasma triglyceride levels, presenting a therapeutic avenue in metabolic disorders (Miyachi et al., 2019).

Versatility in Kinase Inhibition

The compound's structure has been significantly utilized in the design of kinase inhibitors, showcasing versatility in interacting with kinases through multiple binding modes. The pyrazolo[3,4-b]pyridine scaffold, particularly, is a recurrent motif in patents from various companies and universities, targeting a broad range of kinase targets. This versatility is attributed to its ability to bind to the hinge region of the kinase, contributing to the potency and selectivity of kinase inhibitors (Wenglowsky, 2013).

Neurological and Cognitive Applications

Compounds derived from 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone have shown promising results in neurological and cognitive research. Derivatives like 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone have demonstrated effects in improving learning and memory reconstruction dysfunction in mice models, indicating potential applications in treating cognitive disorders (Zhang Hong-ying, 2012).

Gastrointestinal and Cytoprotective Effects

Research also highlights the compound's utility in gastrointestinal health and cytoprotection. Certain derivatives have exhibited potent inhibitory effects on HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, coupled with low acute toxicity. This property indicates potential for the development of new drugs with cytoprotective activity for treating gastric mucosal ulcers (Ikeda et al., 1996; Ikeda et al., 1997).

Mecanismo De Acción

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied due to their structural similarity with purine bases adenine and guanine . This suggests that 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone may interact with biological targets that also interact with purine bases.

Result of Action

Some related compounds have shown to induce caspase-3 activation and suppress nf-κb and il-6 activation

Safety and Hazards

Direcciones Futuras

The compound and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5(12)8-6-2-3-9-4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNYZRKKKMERFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

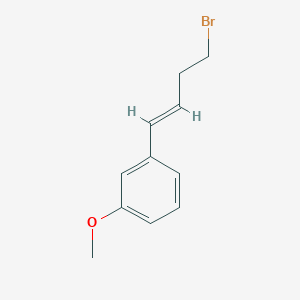

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

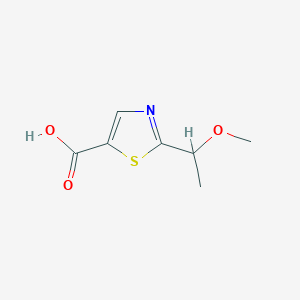

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

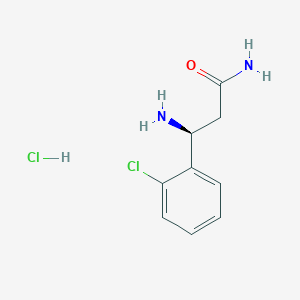

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)